ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a pyridazine ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine ring and the thiomorpholine moiety. Key reagents and catalysts are used at each step to ensure the correct formation of bonds and functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool for studying biological processes, particularly those involving its target pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
- Ethyl 3-methyl-4-oxocrotonate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a pyridazine ring, and a thiomorpholine moiety. This structural complexity provides it with distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
Ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and microbial inhibition. This article explores its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a pyridazine moiety, and a thiomorpholine group. Its molecular formula is C15H18N4O3S with a molecular weight of approximately 350.39 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer cells and pathogenic microorganisms.
Anticancer Activity
Research has indicated that derivatives of thiazole and pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various human cancer cell lines:
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Ethyl 4-methyl compound | MCF-7 (breast) | 20.4 | |
Ethyl 4-methyl compound | HCT116 (colon) | 24.7 | |
Doxorubicin | HCT116 (colon) | 21.8 |
The compound demonstrated promising cytotoxic effects comparable to established chemotherapeutics like doxorubicin. Specifically, it exhibited an IC50 value of 20.4 μM against the HCT116 colon cancer cell line, indicating potent anticancer activity.
The anticancer efficacy of this compound may be attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Studies have shown that compounds targeting the PI3K/Akt/mTOR pathway can effectively induce apoptosis in cancer cells:
- Inhibition of EGFR : The compound may inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial for tumor growth.
- Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest, preventing cancer cells from proliferating.
- Apoptotic Induction : The compound may trigger programmed cell death in malignant cells through intrinsic apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential against various microorganisms:
Microorganism | Activity | Reference |
---|---|---|
Mycobacterium tuberculosis | Significant inhibition | |
Plasmodium spp. (malaria) | Moderate inhibition | |
Staphylococcus aureus | High activity observed |
These findings suggest that the compound could be developed further for use in treating infections caused by resistant strains of bacteria and other pathogens.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives similar to ethyl 4-methyl compound:
- Thiazole Derivatives Against Cancer : A study found that various thiazole derivatives displayed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 5.9 to 24.7 μM, supporting the potential effectiveness of ethyl 4-methyl derivative in similar contexts .
- Antimicrobial Screening : A comprehensive screening of thiazole-based compounds revealed promising results against Mycobacterium tuberculosis, highlighting their potential as new antimicrobial agents .
- Structure–Activity Relationship Studies : Research has indicated that modifications on the thiazole ring can enhance biological activity, suggesting avenues for optimizing ethyl 4-methyl derivatives for better efficacy.
Properties
Molecular Formula |
C17H21N5O4S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H21N5O4S2/c1-3-26-16(25)15-11(2)18-17(28-15)19-13(23)10-22-14(24)5-4-12(20-22)21-6-8-27-9-7-21/h4-5H,3,6-10H2,1-2H3,(H,18,19,23) |
InChI Key |
QXCXLMSWTDRILN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3)C |
Origin of Product |
United States |
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